Netupitant metabolite N-desmethyl Netupitant
Overview
Description
N-desmethyl Netupitant is a derivative of Netupitant . Netupitant is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist . It is achiral and orally active . N-desmethyl Netupitant is a metabolite of Netupitant, which is an antiemetic drug .
Synthesis Analysis
Netupitant undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6, to form three major metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3) .Molecular Structure Analysis
The molecular formula of N-desmethyl Netupitant is C29H30F6N4O . The molecular weight is 564.6 g/mol . The InChI is 1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 .Chemical Reactions Analysis
The oxidative metabolization pattern of netupitant has been simulated by electrochemistry coupled to mass spectrometry .Physical And Chemical Properties Analysis
The molecular weight of N-desmethyl Netupitant is 564.6 g/mol . The XLogP3-AA is 6.3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 10 . The rotatable bond count is 5 . The exact mass is 564.23238057 g/mol . The topological polar surface area is 48.5 Ų . The heavy atom count is 40 .Scientific Research Applications
Pharmacokinetic Profile and Metabolization
Netupitant undergoes extensive metabolization, resulting in the formation of several metabolites, including N-desmethyl netupitant. A study focused on the simulation of netupitant's oxidative metabolization pattern revealed that most enzyme-mediated reactions occurring in the liver, such as N-dealkylation, hydroxylation, and N-oxidation, can be successfully mimicked electrochemically. This process not only identified previously unknown metabolites but also offered a straightforward method for synthesizing oxidation products for further study, suggesting potential new therapeutic indications for netupitant metabolites (Chira et al., 2021).
ADME (Absorption, Distribution, Metabolism, and Excretion) Studies
In a detailed ADME study of netupitant, it was found that after administration, netupitant is rapidly absorbed and extensively metabolized via Phase I and II hepatic metabolism, leading to the formation of primary metabolites such as N-desmethyl netupitant (M1). The study emphasized that elimination is primarily via the hepatic/biliary route, with minor renal contribution. This research provided critical insights into netupitant's pharmacokinetics, highlighting the significance of its metabolites in drug disposition (Giuliano et al., 2012).
Pharmacological Impact
N-desmethyl netupitant, as a metabolite of netupitant, plays a role in the drug's pharmacological effect, although direct studies focusing exclusively on this metabolite are limited. The broader research on netupitant, including its pharmacokinetics and metabolism, indirectly suggests the involvement of its metabolites in therapeutic efficacy and safety profiles. Studies like those evaluating netupitant's efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) and its interactions with other medications provide a context for understanding the potential roles of metabolites in enhancing or moderating the drug's effects (Hesketh et al., 2014; Spinelli et al., 2013).
Mechanism of Action
Target of Action
N-Desmethyl Netupitant, also known as the metabolite of Netupitant, primarily targets the Neurokinin-1 (NK1) receptors . These receptors are broadly distributed in the central and peripheral nervous systems . They play a crucial role in mediating responses to the neuropeptide substance P, which is involved in various physiological processes, including pain perception and emesis (vomiting) .
Mode of Action
N-Desmethyl Netupitant acts as a highly potent and selective antagonist of the NK1 receptors . It competitively binds to and blocks the activity of these receptors in the central nervous system (CNS), thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P . This inhibition of substance P mediated responses is the primary mode of action of N-Desmethyl Netupitant .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl Netupitant is the substance P/NK1 receptor pathway . By blocking the NK1 receptors, N-Desmethyl Netupitant inhibits the action of substance P, a key neurotransmitter in this pathway . This results in the prevention of substance P mediated responses, such as nausea and vomiting, particularly those induced by chemotherapy .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Netupitant involves its absorption, distribution, metabolism, and excretion (ADME) . Netupitant, the parent compound of N-Desmethyl Netupitant, is primarily metabolized by cytochrome P450 (CYP) 3A4, with smaller contributions from CYP2C9 and CYP2D6, to form N-Desmethyl Netupitant . The bioavailability of orally taken netupitant is estimated to be over 60%, and it reaches the highest blood plasma concentrations about five hours after application . Netupitant is primarily excreted via the feces .
Result of Action
The primary molecular and cellular effect of N-Desmethyl Netupitant’s action is the inhibition of substance P mediated responses . This results in the prevention of chemotherapy-induced nausea and vomiting (CINV), making N-Desmethyl Netupitant an effective antiemetic agent .
Action Environment
The action, efficacy, and stability of N-Desmethyl Netupitant can be influenced by various environmental factors. For instance, the presence of inhibitors or inducers of CYP3A4, the primary enzyme involved in the metabolism of netupitant, can affect the plasma levels of N-Desmethyl Netupitant . Furthermore, if N-Desmethyl Netupitant were to enter the environment and accumulate in organisms, it could potentially disrupt normal metabolic processes and have unintended effects . More research is needed to fully understand the environmental fate and potential impacts of N-Desmethyl Netupitant .
Safety and Hazards
Netupitant is an antiemetic medication . The combinations of netupitant/palonosetron and the prodrug fosnetupitant/palonosetron are approved by the Food and Drug Administration for the prevention of acute and delayed chemotherapy-induced nausea and vomiting, including highly emetogenic chemotherapy such as with cisplatin . Side effects of the combination netupitant/palonosetron are similar to palonosetron alone, so that no common side effects can be attributed to netupitant .
Future Directions
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSDBHUBFLSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Netupitant metabolite N-desmethyl Netupitant | |
CAS RN |
290296-72-9 | |
Record name | RO-0681133 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-0681133 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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